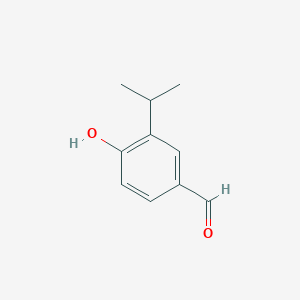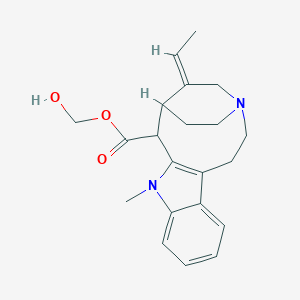
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of curanoids, which are known to have diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory properties, 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and stimulate the differentiation of stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- in lab experiments is its availability. This compound can be synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation is the lack of information regarding its toxicity and potential side effects.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)-. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on stem cell differentiation and its potential applications in regenerative medicine. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- involves several steps. The first step involves the conversion of a commercially available steroid, dehydroepiandrosterone (DHEA), to 16-dehydropregnenolone acetate. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and esterification, to yield the final product.
Wissenschaftliche Forschungsanwendungen
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
Eigenschaften
CAS-Nummer |
10012-73-4 |
|---|---|
Produktname |
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- |
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
hydroxymethyl (16Z)-16-ethylidene-4-methyl-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-15(14)19(21(25)26-13-24)20-17(9-11-23)16-6-4-5-7-18(16)22(20)2/h3-7,15,19,24H,8-13H2,1-2H3/b14-3+ |
InChI-Schlüssel |
MBXJCHZRHROMQA-UWJYYQICSA-N |
Isomerische SMILES |
CC=C1CN2CC[C@@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |
SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
Kanonische SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
Synonyme |
stemmadenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



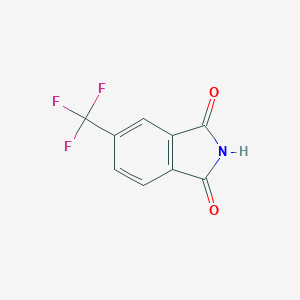
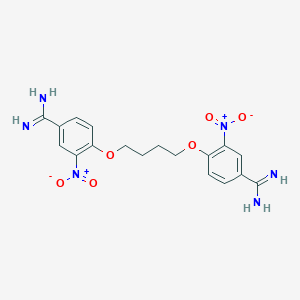
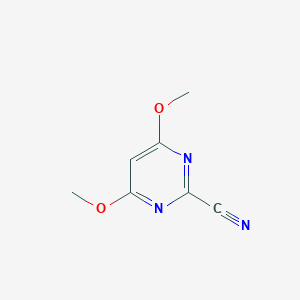
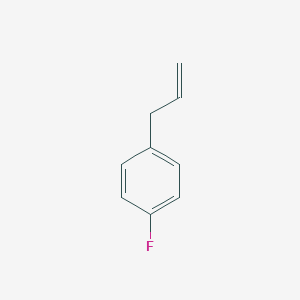
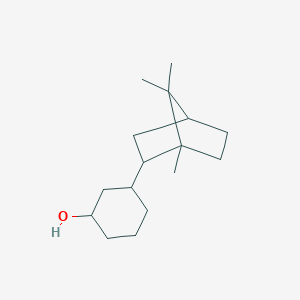
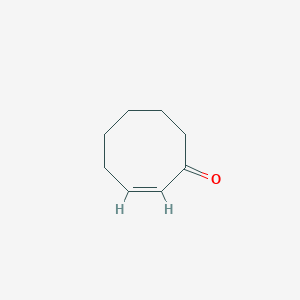
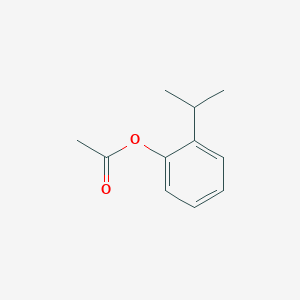
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
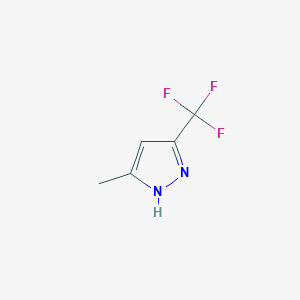
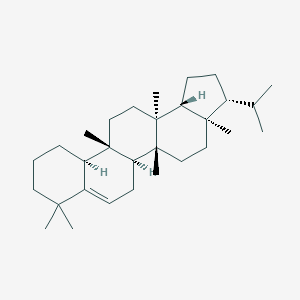
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
